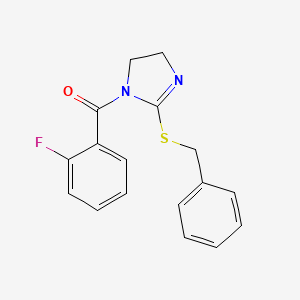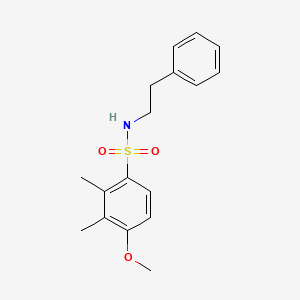![molecular formula C17H18N4O4 B2506006 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909677-15-1](/img/structure/B2506006.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the possible characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as dibenzo[1,4]dioxin-1-carboxamides, involves a variety of methods to prepare the required substituted dibenzo[1,4]dioxin-1-carboxylic acids. These processes can be challenging due to the lack of regiospecific syntheses for many of the compounds, leading to mixtures of regioisomers that are sometimes difficult to separate . Similarly, the synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives, which share a structural motif with the compound of interest, is characterized by the use of IR, 1H and 13C NMR, and mass spectra for characterization . These methods could potentially be adapted for the synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide.
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes a carboxamide group, which is a common feature in many biologically active molecules. The presence of a morpholine ring, as indicated in the compound's name, suggests increased solubility and potential for interaction with biological targets. The dibenzo[1,4]dioxin moiety is known to intercalate with DNA, which could imply similar properties for the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds, such as the dibenzo[1,4]dioxin-1-carboxamides, involve interactions with biological targets like DNA. These compounds are known to act as weakly binding DNA-intercalating agents, which could suggest that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide may also interact with DNA or other biological macromolecules in a similar fashion .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit a range of activities that are influenced by their physical and chemical properties. For instance, the antimicrobial activity of the synthesized 6-oxopyrimidin-1(6H)-yl benzamide derivatives is screened against various bacteria and fungi, with some compounds showing good to excellent activity . The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides also suggests that structural analogs could possess similar properties .
Applications De Recherche Scientifique
Novel Heterocyclic Compounds Synthesis
Research into synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, reveals applications in developing anti-inflammatory and analgesic agents. These compounds have been found to exhibit significant COX-2 inhibitory activity, showcasing potential for therapeutic use in inflammation and pain management (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
The design and synthesis of novel benzamide derivatives demonstrate applications in antimicrobial activities. Specifically, morpholine substituted dihydropyrimidone carboxamides have shown potent antibacterial effects, indicating their potential in developing new antimicrobial agents (K. Devarasetty et al., 2019).
Anti-hyperglycemic Evaluation
The synthesis of carboximidamides derived from cyanamides linked with the pyrimidine moiety and their evaluation for anti-hyperglycemic activity suggest applications in diabetes management. Some compounds have shown significant reduction in serum glucose levels, presenting a basis for further exploration as anti-diabetic agents (A. Moustafa et al., 2021).
SARS-CoV Protease Inhibitors
The development of thieno[2,3-d]pyrimidine derivatives as potent SARS-CoV 3C-like protease inhibitors highlights applications in antiviral research. These compounds exhibit activity against influenza A neuraminidase virus, suggesting potential roles in designing antiviral therapeutics (Amira S. Abd El-All et al., 2016).
Diuretic Activity
Research into biphenyl benzothiazole-2-carboxamide derivatives for their diuretic activity elucidates applications in managing conditions requiring diuresis. Among the synthesized compounds, some have shown promising diuretic effects, indicating potential utility in treating edema or hypertension (M. Yar & Zaheen Hasan Ansari, 2009).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)25-8-7-24-14)13-10-16(19-11-18-13)21-3-5-23-6-4-21/h1-2,9-11H,3-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJYIRUELDLRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2505923.png)
![N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)
![1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile](/img/structure/B2505926.png)
![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)
![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)
